molecular formula C12H13N5O3 B2625180 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione CAS No. 516455-46-2

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B2625180
CAS RN: 516455-46-2
M. Wt: 275.268
InChI Key: BAQQTRPUKDTFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as FMeAdo, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the regulation of cellular methylation processes.

Mechanism of Action

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione acts as a potent inhibitor of SAHH, which is involved in the regulation of cellular methylation processes. SAHH catalyzes the hydrolysis of SAH to adenosine and homocysteine, thereby regulating the intracellular concentration of SAH. 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione inhibits SAHH by binding to the enzyme's active site and preventing the hydrolysis of SAH. This leads to the accumulation of SAH, which inhibits DNA methylation and other cellular processes.
Biochemical and Physiological Effects:
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has been shown to induce apoptosis in cancer cells and suppress viral replication in vitro. In addition, it has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune disorders. 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione is a potent inhibitor of SAHH and has been extensively studied for its potential therapeutic applications. Its availability in high yield and purity makes it a valuable tool for research purposes. However, 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has some limitations in lab experiments. Its potent inhibitory activity can lead to off-target effects, and its high lipophilicity can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research on 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione. One potential direction is the development of more selective SAHH inhibitors that have fewer off-target effects. Another direction is the investigation of 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of novel drug delivery systems for 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione could improve its solubility and bioavailability. Overall, 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione represents a promising avenue for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with furfurylamine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione. This method has been optimized for high yield and purity, making 8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione readily available for research purposes.

Scientific Research Applications

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. Its ability to inhibit SAHH makes it a promising candidate for the development of novel therapeutic agents. SAHH inhibition leads to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits DNA methylation and other cellular processes. This can lead to the induction of apoptosis in cancer cells and the suppression of viral replication.

properties

IUPAC Name

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQTRPUKDTFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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